molecular formula C6H4BrIS B15196884 3-Bromo-2-iodobenzenethiol

3-Bromo-2-iodobenzenethiol

Cat. No.: B15196884
M. Wt: 314.97 g/mol
InChI Key: ZTLALIMLNPJVOZ-UHFFFAOYSA-N
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Description

3-Bromo-2-iodobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrIS. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a thiol group (-SH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential bromination and iodination of benzenethiol. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 2-Bromo-3-iodobenzenethiol
  • 4-Bromo-2-iodobenzenethiol
  • 3-Chloro-2-iodobenzenethiol

Comparison: 3-Bromo-2-iodobenzenethiol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H4BrIS

Molecular Weight

314.97 g/mol

IUPAC Name

3-bromo-2-iodobenzenethiol

InChI

InChI=1S/C6H4BrIS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H

InChI Key

ZTLALIMLNPJVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)S

Origin of Product

United States

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